1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Overview

Description

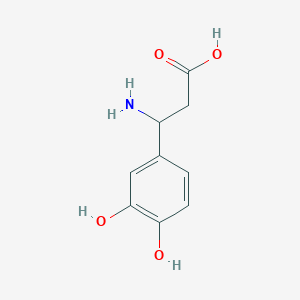

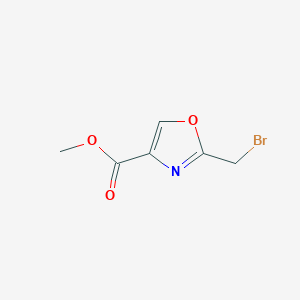

1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (HEMITf) is a novel ionic liquid (IL) that has been used in a variety of scientific research applications. HEMITf is a colorless, odorless, and non-volatile liquid that has a low melting point, making it useful in a variety of applications. It is composed of two cations, 1-(2-hydroxyethyl)-3-methylimidazolium and two anions, bis(trifluoromethylsulfonyl)imide. HEMITf is a promising material for its unique properties, including high thermal stability, good solubility, and low vapor pressure. In addition, HEMITf has been shown to have a range of applications in scientific research, including synthesis methods, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Enhancing Aliphatic/Aromatic Separations : This ionic liquid was synthesized to investigate the effect of adding a hydroxyl group to the imidazolium cation on aliphatic/aromatic separations. The study focused on liquid-liquid equilibrium data and found that the addition of the hydroxyl group significantly improves the selectivity of the ionic liquid (Ebrahimi et al., 2014).

Lithium-Ion Battery Electrolyte : Another study examined the intermolecular interactions and transport properties in ionic liquid-based electrolytes for lithium-ion batteries. The ionic liquid showcased a large diffusion coefficient and a wide operational temperature range, highlighting its potential in battery applications (Sundari et al., 2022).

Separation of Azeotropic Mixtures : Research into various 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids, including this one, demonstrated their effectiveness as solvents in separating ethanol from heptane. The study evaluated their capacity in terms of selectivity and solute distribution ratio (Seoane et al., 2012).

Supercapacitor Applications : A study proposed a new eutectic ionic liquid mixture for use as an electrolyte in supercapacitors. This mixture exhibited excellent thermal properties, a wide electrochemical window, and outstanding electrochemical performance, even at extreme temperatures (Newell et al., 2018).

Metal-Free Oxidation Depolymerization of Lignin : Ionic liquid-based catalytic systems using this compound can promote the generation of free radicals, efficiently transforming lignin model compounds and depolymerizing lignin using oxygen as the oxidant (Yang et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound “1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide” is the cycloaddition of carbon dioxide to epoxides . This compound acts as a catalyst in this process, facilitating the reaction and increasing its efficiency .

Mode of Action

This compound interacts with its targets through a synergistic effect between the dual nucleophilic anion sites of the imidazolium ionic liquid and the hydroxyl group sites of periodic mesoporous organosilica . This interaction enhances the catalytic performance of the compound, leading to excellent conversions and yields .

Biochemical Pathways

The compound affects the cycloaddition pathway of carbon dioxide to epoxides . By acting as a catalyst, it facilitates the reaction and increases its efficiency, leading to high conversions and yields .

Pharmacokinetics

Its impact on bioavailability is primarily through its ability to increase the efficiency of the cycloaddition reaction .

Result of Action

The result of the compound’s action is the efficient conversion of carbon dioxide to epoxides . The as-fabricated PMO@IL-NTf2 (1.0) exhibited the best catalytic performance with excellent conversions (98–100%) and yields (96–99%) at 90 °C and 0.6 MPa for 0.5–1 h .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and pressure . The optimal conditions

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;2-(3-methylimidazol-3-ium-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O.C2F6NO4S2/c1-7-2-3-8(6-7)4-5-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,6,9H,4-5H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZYNGNGTZORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174899-86-6 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)

![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)